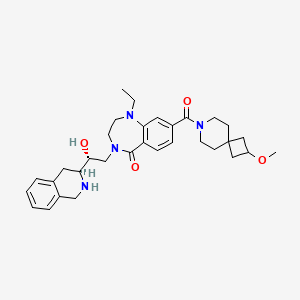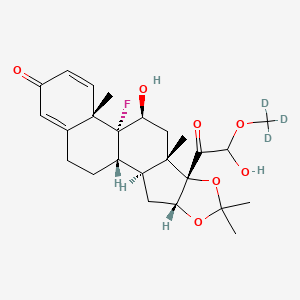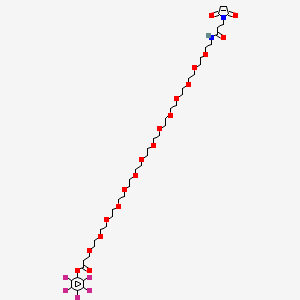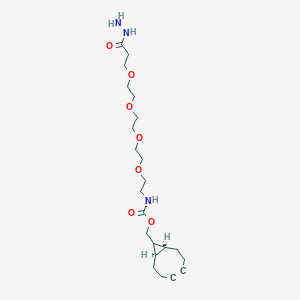
BCN-PEG4-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCN-PEG4-hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a heterobifunctional compound containing a terminal hydrazide group and a bicyclo[6.1.0]non-4-yne (BCN) group linked through a linear PEG chain. This compound is known for its role in bio-conjugation and click chemistry, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BCN-PEG4-hydrazide is synthesized through a series of chemical reactions involving the coupling of a BCN group with a PEG chain terminated with a hydrazide group. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Coupling with Hydrazide: The activated PEG chain is then reacted with hydrazine to form the PEG-hydrazide.
Coupling with BCN: Finally, the PEG-hydrazide is coupled with a BCN derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
BCN-PEG4-hydrazide undergoes various chemical reactions, including:
Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups. .
Substitution Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
SPAAC Reactions: These reactions do not require a catalyst and can proceed under mild conditions.
Hydrazone Formation: This reaction typically occurs under acidic conditions using reagents such as acetic acid
Major Products
CuAAC Reactions: The major products are triazoles formed by the cycloaddition of azides and alkynes.
SPAAC Reactions: The major products are also triazoles, but the reaction is strain-promoted and does not require a catalyst.
Hydrazone Formation: The major products are hydrazones formed by the reaction of hydrazides with aldehydes or ketones
Applications De Recherche Scientifique
BCN-PEG4-hydrazide has a wide range of applications in scientific research, including:
Mécanisme D'action
BCN-PEG4-hydrazide exerts its effects through its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells .
Comparaison Avec Des Composés Similaires
BCN-PEG4-hydrazide is unique due to its combination of a BCN group and a PEG4-hydrazide linker. Similar compounds include:
DBCO-PEG4-hydrazide: Contains a dibenzocyclooctyne (DBCO) group instead of a BCN group.
Azido-PEG4-hydrazide: Contains an azide group instead of a BCN group.
Alkyne-PEG4-hydrazide: Contains an alkyne group instead of a BCN group.
The uniqueness of this compound lies in its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions without the need for a catalyst, making it highly efficient for bio-conjugation applications .
Propriétés
Formule moléculaire |
C22H37N3O7 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H37N3O7/c23-25-21(26)7-9-28-11-13-30-15-16-31-14-12-29-10-8-24-22(27)32-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17,23H2,(H,24,27)(H,25,26)/t18-,19+,20? |
Clé InChI |
IYCQJGJIYDHELJ-YOFSQIOKSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)NN)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)NN)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


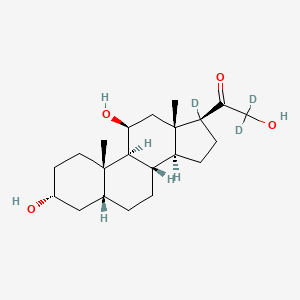
![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
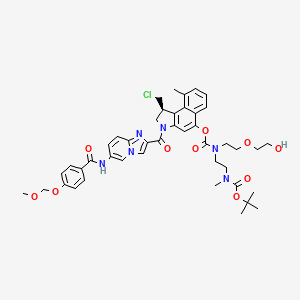
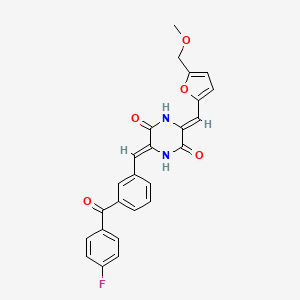

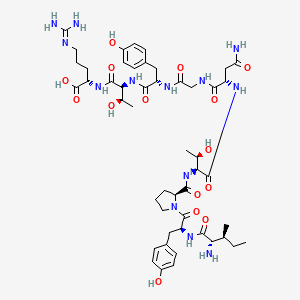
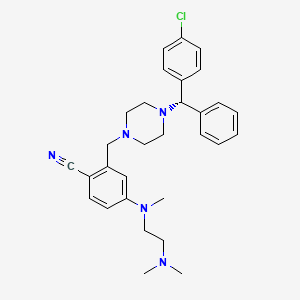
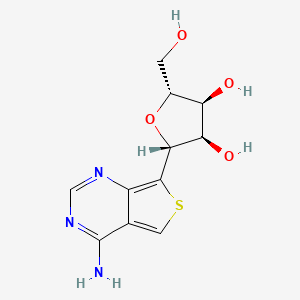
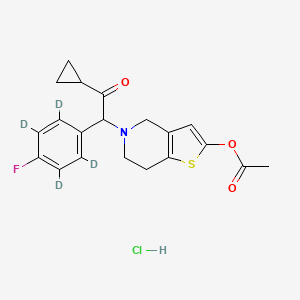

![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)
